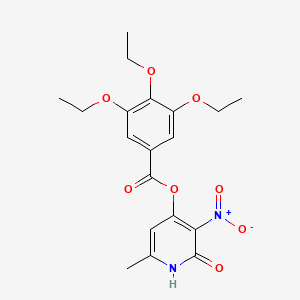

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4,5-triethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could involve looking at how the compound reacts with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be studied. This could include its melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications

- Protein Kinase Inhibition 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate has been studied as an inhibitor of protein kinases. These enzymes play crucial roles in cell signaling pathways, and inhibiting them can have therapeutic implications. Researchers have explored its potential in modulating kinase activity, which could impact cell growth, differentiation, and disease progression.

- Anticancer Properties This compound has demonstrated efficacy in inhibiting the growth of certain cancer cell lines. Its unique structure may interfere with cancer cell proliferation, making it a promising candidate for further investigation in cancer therapy.

- Indole derivatives often exhibit antimicrobial properties. Researchers have explored the antibacterial and antifungal effects of this compound. Understanding its mode of action against pathogens could lead to novel antimicrobial agents .

- The synthesis and study of indole derivatives fall within the realm of heterocyclic chemistry. Investigating novel methods for constructing indole moieties is essential for expanding our chemical toolbox. Researchers continue to explore efficient synthetic routes to this compound .

- Indole derivatives, including this compound, have diverse biological activities. For instance, indole-3-acetic acid (a related indole) functions as a plant hormone .

- Researchers have also investigated the pharmacological potential of indole derivatives in various contexts, such as anti-inflammatory, antioxidant, and neuroprotective effects .

Antimicrobial Activity

Heterocyclic Chemistry

Biological and Clinical Applications

QSAR Studies

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4,5-triethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O8/c1-5-26-14-9-12(10-15(27-6-2)17(14)28-7-3)19(23)29-13-8-11(4)20-18(22)16(13)21(24)25/h8-10H,5-7H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFVYCSZBRFCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,4,5-triethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2815846.png)

![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2815848.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2815851.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)

![{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2815861.png)

![3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)